1-Benzyl-N-methylcyclohexylamine hydrochloride
Overview
Description
1-Benzyl-N-methylcyclohexylamine hydrochloride is a chemical compound belonging to the class of arylcyclohexylamines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of N-methylcyclohexylamine. This compound is known for its psychoactive properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-N-methylcyclohexylamine hydrochloride can be synthesized through the alkylation of N-methylcyclohexylamine with benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product. Catalysts and optimized reaction conditions are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-methylcyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various benzylated derivatives.
Scientific Research Applications
1-Benzyl-N-methylcyclohexylamine hydrochloride has diverse applications in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential effects on biological systems, including its psychoactive properties.
Medicine: Explored for its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-methylcyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets the central nervous system, interacting with neurotransmitter receptors and transporters.
Pathways Involved: It modulates the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to its psychoactive effects.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-benzyl-N-methylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-15-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHRAILOSQYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943227 | |
Record name | 1-Benzyl-N-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20937-33-1 | |
Record name | Cyclohexylamine, 1-benzyl-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-N-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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